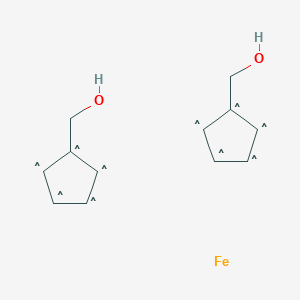

Cyclopentylmethanol;iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclopentylmethanol, also known as cyclopentyl carbinol, is an organic compound with the molecular formula C6H12O. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. Iron, a transition metal with the symbol Fe, is essential for various biological processes and is widely used in industrial applications. The combination of cyclopentylmethanol and iron can lead to interesting chemical reactions and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopentylmethanol can be synthesized through several methods. One common method involves the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of cyclopentene. The reaction conditions typically include the use of solvents such as tetrahydrofuran and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In industrial settings, cyclopentylmethanol is often produced through the catalytic hydrogenation of cyclopentanone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and moderate temperatures to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopentylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cyclopentylmethanol can be oxidized to cyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is typically carried out in acidic conditions.

Reduction: The reduction of cyclopentylmethanol to cyclopentane can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: Cyclopentylmethanol can undergo nucleophilic substitution reactions with halogenating agents to form cyclopentyl halides.

Major Products Formed:

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl halides

Applications De Recherche Scientifique

Chemical Synthesis

1. Organic Synthesis:

Cyclopentylmethanol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, making it a valuable building block in organic chemistry.

2. Catalysis:

Iron's catalytic properties can enhance the efficiency of reactions involving cyclopentylmethanol. For instance, iron-based catalysts can facilitate the dehydration of alcohols to produce olefins, which are essential in the manufacture of plastics and other materials . The presence of cyclopentylmethanol in these reactions may improve selectivity and yield.

Biological Applications

1. Enzyme Inhibition:

Research indicates that cyclopentylmethanol derivatives may exhibit biological activities such as enzyme inhibition. This property is particularly relevant in drug development, where compounds that can inhibit specific enzymes are sought for therapeutic purposes.

2. Antimicrobial Properties:

Studies have shown that cyclopentylmethanol derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents. This application is especially significant given the rising issue of antibiotic resistance.

Medical Research

1. Drug Development:

Ongoing research is exploring the therapeutic potential of cyclopentylmethanol derivatives in treating various diseases. For example, their role in modulating iron metabolism could be pivotal in addressing conditions related to iron deficiency anemia .

2. Iron Supplementation Studies:

Cyclopentylmethanol;iron may also be investigated for its effectiveness in enhancing iron absorption and bioavailability when used as a supplement. Studies on iron supplementation highlight the importance of chemical forms of iron and their absorption rates in different populations .

Industrial Applications

1. Solvent Use:

In industrial settings, cyclopentylmethanol is utilized as a solvent due to its favorable properties, including low volatility and high solvency power. It is commonly used in the production of perfumes, flavors, and fine chemicals.

Case Study 1: Iron Deficiency Anemia

A study involving patients with iron deficiency anemia demonstrated that specific formulations of iron supplements could lead to improved hemoglobin levels when combined with compounds like cyclopentylmethanol. The interaction between these compounds may enhance iron absorption and utilization in the body .

Case Study 2: Antimicrobial Activity

Research on cyclopentylmethanol derivatives revealed significant antimicrobial activity against various pathogens. This was particularly noted in laboratory settings where these compounds were tested against resistant strains of bacteria, showcasing their potential as new therapeutic agents .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Essential for pharmaceuticals and agrochemicals |

| Catalysis | Enhances dehydration reactions | Improves yield and selectivity |

| Biology | Enzyme inhibition | Potential for drug development |

| Medical Research | Treatment for iron deficiency anemia | Addresses widespread health issue |

| Industrial Applications | Solvent for perfumes and flavors | Valuable in fine chemical production |

Mécanisme D'action

The mechanism of action of cyclopentylmethanol involves its interaction with various molecular targets and pathways. For example, in biological systems, cyclopentylmethanol derivatives can inhibit specific enzymes by binding to their active sites. This inhibition can lead to changes in metabolic pathways and cellular processes. In industrial applications, cyclopentylmethanol can act as a reducing agent or a nucleophile in chemical reactions, facilitating the formation of desired products .

Comparaison Avec Des Composés Similaires

Cyclopentylmethanol can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentylamine:

Cyclopentanol: Similar to cyclopentylmethanol but lacks the methylene group. It is used as a solvent and intermediate in organic synthesis.

Cyclopentanone: An oxidized form of cyclopentylmethanol, used as a precursor in the synthesis of various chemicals.

Cyclopentylamine: Contains an amine group instead of a hydroxyl group.

Cyclopentylmethanol is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Activité Biologique

Cyclopentylmethanol;iron is a compound that combines the structural features of cyclopentylmethanol with iron, potentially leading to unique biological activities. This article explores its biological significance, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Cyclopentylmethanol is a primary alcohol characterized by a cyclopentane ring attached to a hydroxymethyl group. The incorporation of iron into this structure may enhance its reactivity and biological activity due to iron's role as a transition metal in various biochemical processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Iron complexes often act as enzyme inhibitors. For example, transition metal complexes can inhibit various kinases and other enzymes involved in cellular signaling pathways.

- Antioxidant Properties : Iron-containing compounds can exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Metal Ion Interactions : The presence of iron may facilitate interactions with biomolecules, influencing processes such as gene expression and cellular metabolism.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of iron complexes derived from cyclopentylmethanol. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, suggesting potential applications in preventing oxidative damage.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known compounds:

Propriétés

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.